

Introduction: The Crucial Role of ^{13}C NMR in Structural Elucidation

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>Boc-4-(3-aminophenyl)butanoic acid</i> |
| CAS No.: | 149505-99-7 |
| Cat. No.: | B3104754 |

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In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques available, ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool. It provides a detailed carbon-by-carbon map of a molecule, offering profound insights into its connectivity and chemical environment. This guide offers a deep dive into the expected ^{13}C NMR signals for **Boc-4-(3-aminophenyl)butanoic acid**, a compound of interest in medicinal chemistry, providing predicted data, a comparative analysis, and a practical protocol for experimental verification.

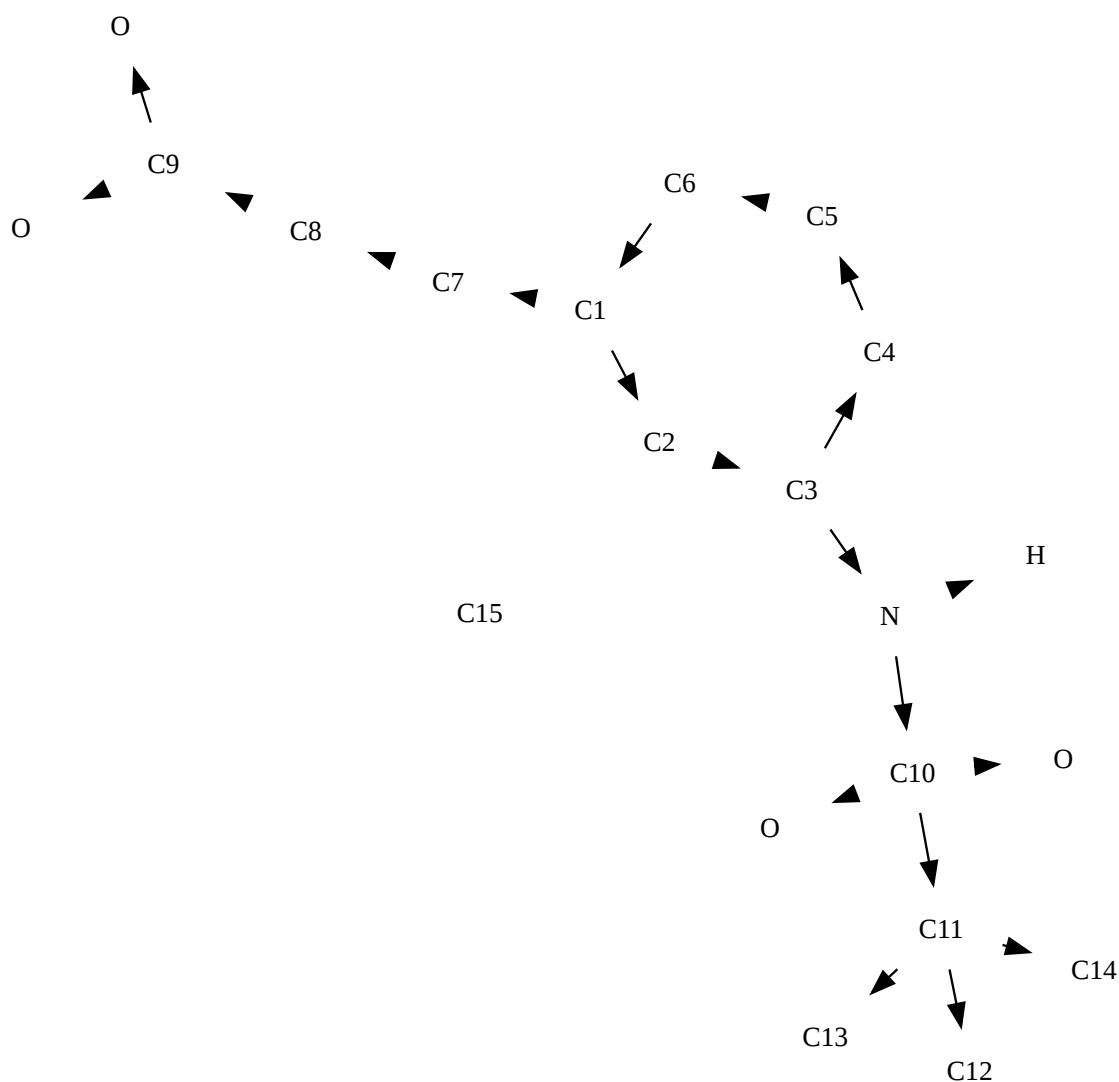
Predicting the ^{13}C NMR Spectrum of **Boc-4-(3-aminophenyl)butanoic Acid**

Given the absence of a publicly available experimental spectrum for **Boc-4-(3-aminophenyl)butanoic acid**, we turn to predictive tools and a thorough analysis of substituent effects to forecast its ^{13}C NMR signals. Online databases and prediction software, such as nmrdb.org and ChemAxon's NMR Predictor, utilize algorithms based on extensive libraries of known spectra to provide reliable estimations.^{[1][2]}

The predicted chemical shifts are influenced by the electronic environment of each carbon atom. Key structural features of **Boc-4-(3-aminophenyl)butanoic acid** that dictate its ^{13}C NMR spectrum include:

- **The Butanoic Acid Chain:** The aliphatic carbons of the butanoic acid chain will exhibit signals in the upfield region of the spectrum. The carboxylic acid carbonyl carbon, however, will be significantly downfield due to the deshielding effect of the two oxygen atoms.
- **The Phenyl Ring:** The aromatic carbons will resonate in the characteristic downfield region for benzene derivatives. The substitution pattern on the ring—the butanoic acid group and the Boc-protected amino group—will influence the specific chemical shifts of each aromatic carbon.
- **The Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group introduces three distinct carbon signals: the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

Below is a visual representation of the molecule with each carbon atom numbered for clear assignment.



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Figure 1. Structure of **Boc-4-(3-aminophenyl)butanoic acid** with carbon numbering.

Comparative Analysis of Predicted ^{13}C NMR Signals

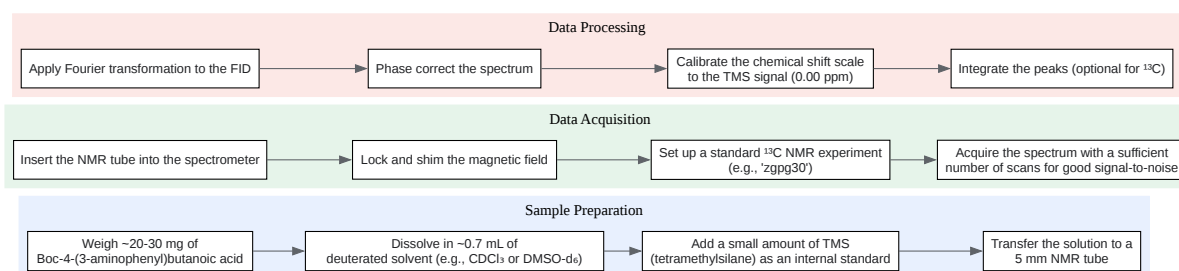
The following table summarizes the predicted ^{13}C NMR chemical shifts for **Boc-4-(3-aminophenyl)butanoic acid**. These values are benchmarked against typical chemical shift ranges for analogous functional groups to provide a robust and well-reasoned analysis.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |
|------------------------------------|--------------------------------|--|
| Carboxylic Acid | | |
| C=O | ~178 | The carbonyl carbon of a carboxylic acid typically resonates in the range of 170-185 ppm.[3] |
| Alkyl Chain | | |
| α -CH ₂ | ~34 | Adjacent to the carboxylic acid group, this carbon is deshielded. |
| β -CH ₂ | ~26 | A typical aliphatic methylene carbon. |
| γ -CH ₂ | ~35 | Attached to the aromatic ring, experiencing a slight downfield shift. |
| Aromatic Ring | | |
| C-ipso (attachment to alkyl chain) | ~142 | Quaternary carbon attached to the alkyl chain, deshielded. |
| C-ortho | ~129 | Standard chemical shift for an aromatic C-H. |
| C-meta (attachment to NHBoc) | ~139 | Deshielded due to the attachment of the electron-withdrawing Boc-protected amino group. |
| C-ortho' | ~118 | Shielded due to the ortho-directing effect of the NHBoc group. |
| C-para | ~122 | Slightly shielded relative to unsubstituted benzene. |

| | | |
|----------------------------------|------|---|
| C-meta' | ~119 | Shielded due to the meta-directing effect of the alkyl substituent. |
| Boc Protecting Group | | |
| C=O | ~153 | The carbamate carbonyl carbon is typically found in this region.[4] |
| C(CH ₃) ₃ | ~80 | The quaternary carbon of the tert-butyl group.[4] |
| C(CH ₃) ₃ | ~28 | The methyl carbons of the tert-butyl group are equivalent and appear as a single signal.[4] |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted chemical shifts, a detailed experimental protocol is provided below. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.



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Figure 2. Workflow for ^{13}C NMR data acquisition and processing.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh approximately 20-30 mg of **Boc-4-(3-aminophenyl)butanoic acid**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a clean, dry vial. The choice of solvent can slightly influence chemical shifts.[4]
 - Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[3]
 - Transfer the resulting solution to a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Set up a standard proton-decoupled ^{13}C NMR experiment. A common pulse program is 'zgpg30' on Bruker instruments.
- Key acquisition parameters to consider:
 - Spectral Width: Approximately 200-250 ppm to encompass all expected signals.
 - Acquisition Time: Typically around 1-2 seconds.
 - Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
 - Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which tend to have weaker signals.
- Data Processing:
 - Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
 - Perform a Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.
 - Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
 - Peak picking can then be performed to identify the chemical shift of each signal.

Conclusion

This guide provides a comprehensive overview of the expected ^{13}C NMR signals for **Boc-4-(3-aminophenyl)butanoic acid**, grounded in established principles of NMR spectroscopy and predictive modeling. By understanding the influence of the molecule's functional groups on its

^{13}C chemical shifts and following a robust experimental protocol, researchers can confidently utilize this powerful analytical technique for structural verification and characterization in their drug development endeavors.

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